molecular formula C7H8Cl2N2 B3053155 (2,3-DICHLORO-BENZYL)-HYDRAZINE CAS No. 51421-26-2

(2,3-DICHLORO-BENZYL)-HYDRAZINE

Cat. No.: B3053155
CAS No.: 51421-26-2
M. Wt: 191.05 g/mol
InChI Key: YXLOOEQTKMDKRW-UHFFFAOYSA-N
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Description

(2,3-Dichloro-benzyl)-hydrazine is an organic compound characterized by the presence of two chlorine atoms attached to a benzyl group, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dichloro-benzyl)-hydrazine typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2,3-Dichlorobenzaldehyde+Hydrazine hydrateThis compound\text{2,3-Dichlorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2,3-Dichlorobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-benzyl)-hydrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2,3-Dichloro-benzyl)-hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2,3-dichloro-benzyl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoyl chloride
  • 2,3-Dichlorobenzyl chloride
  • 2,3-Dichlorobenzoyl cyanide

Uniqueness

(2,3-Dichloro-benzyl)-hydrazine is unique due to its specific structural features and the presence of both chlorine atoms and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

51421-26-2

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(2,3-dichlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8Cl2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2

InChI Key

YXLOOEQTKMDKRW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN

Origin of Product

United States

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